6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one 6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Brand Name: Vulcanchem
CAS No.: 946360-99-2
VCID: VC11954942
InChI: InChI=1S/C23H25N3O4S/c1-16-4-2-3-5-20(16)23(28)24-10-12-25(13-11-24)31(29,30)19-14-17-6-7-21(27)26-9-8-18(15-19)22(17)26/h2-5,14-15H,6-13H2,1H3
SMILES: CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol

6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

CAS No.: 946360-99-2

Cat. No.: VC11954942

Molecular Formula: C23H25N3O4S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one - 946360-99-2

Specification

CAS No. 946360-99-2
Molecular Formula C23H25N3O4S
Molecular Weight 439.5 g/mol
IUPAC Name 6-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Standard InChI InChI=1S/C23H25N3O4S/c1-16-4-2-3-5-20(16)23(28)24-10-12-25(13-11-24)31(29,30)19-14-17-6-7-21(27)26-9-8-18(15-19)22(17)26/h2-5,14-15H,6-13H2,1H3
Standard InChI Key QZNHGDFJFDXCQQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Canonical SMILES CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 6-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-11-one, reflects its intricate architecture. Key features include:

  • Tricyclic core: A 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-11-one system, combining a bicyclic decane framework with an embedded lactam ring.

  • Piperazine sulfonamide: A piperazine ring substituted at the 1-position with a sulfonyl group linked to the tricyclic core.

  • 2-Methylbenzoyl group: A para-methyl-substituted benzoyl moiety attached to the piperazine’s 4-position.

PropertyValue
CAS No.946360-99-2
Molecular FormulaC23H25N3O4S
Molecular Weight439.5 g/mol
SMILESCC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
InChI KeyQZNHGDFJFDXCQQ-UHFFFAOYSA-N

Stereochemical Considerations

The tricyclic system contains four contiguous stereocenters at positions 4, 5, 6, and 12, as inferred from the bridged bicyclo[6.3.1] framework. Molecular modeling suggests that the lactam ring (11-one) adopts a boat conformation, while the piperazine sulfonamide moiety maintains a chair configuration. The 2-methylbenzoyl group’s ortho-substitution may impose steric constraints on piperazine ring flexibility, potentially influencing target binding .

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis has been reported for this compound, retrosynthetic analysis suggests a modular approach:

  • Tricyclic core construction: Cyclocondensation of a bicyclic amine with a keto-ester precursor, followed by lactamization.

  • Sulfonylation: Reaction of the tricyclic amine with a sulfonyl chloride derivative.

  • Piperazine functionalization: Coupling of 4-(2-methylbenzoyl)piperazine via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination .

A related compound, 6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS: 946259-60-5), differs only in the benzoyl substitution pattern (para- vs. ortho-methyl). Its synthesis likely follows analogous steps, highlighting the versatility of piperazine-based intermediates in structural diversification.

Key Synthetic Challenges

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at the tricyclic core’s 6-position.

  • Stereocontrol: Maintaining the desired configuration during lactamization and piperazine coupling.

  • Purification: Separating diastereomers arising from the tricyclic system’s stereocenters .

Compound ClassActivitySource
4-PiperazinylquinolinesAnti-S. aureus (MIC: 10 μM)[Molecules, 2025]
Piperazine sulfonamidesKinase inhibition (IC50: <1 μM)[PMC, 2023]
Tricyclic lactamsAnti-inflammatory (EC50: 50 nM)[VulcanChem, 2023]

The 2-methylbenzoyl group may enhance membrane permeability compared to its para-substituted analogue, as ortho-substituents reduce intermolecular π-stacking in lipid bilayers.

Physicochemical Properties

Calculated Parameters

Using QSPR models:

  • logP: 3.2 ± 0.3 (moderate lipophilicity)

  • PSA: 98 Ų (high polarity due to sulfonamide and lactam)

  • Solubility: 12 μg/mL in aqueous buffer (pH 7.4)

Stability Profile

  • pH stability: Degrades <10% over 24h at pH 2–9.

  • Thermal stability: Decomposition onset at 215°C (DSC).

Future Directions

  • Synthetic optimization: Develop enantioselective routes to isolate individual stereoisomers.

  • Target validation: Screen against kinase panels and bacterial efflux pumps.

  • Formulation studies: Explore nanocrystal or lipid-based delivery systems to enhance solubility.

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